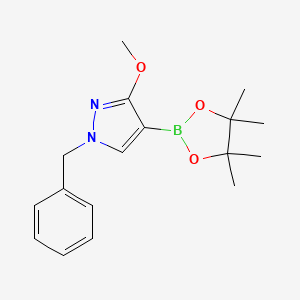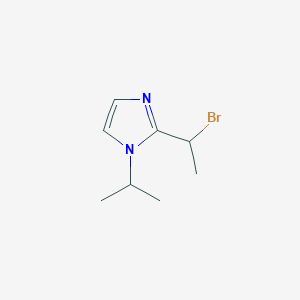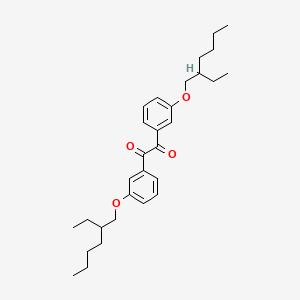![molecular formula C19H24N2O5 B13966892 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid is a synthetic organic compound that features a benzofuran moiety linked to a pyrrolidine ring through an acetic acid chain. The compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Boc Protection: The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group during synthesis.
Linking via Acetic Acid Chain: The final step involves linking the benzofuran and pyrrolidine moieties through an acetic acid chain, often using esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran-2-yl-acetic acid: Lacks the pyrrolidine ring, simpler structure.
Pyrrolidin-1-yl-acetic acid: Lacks the benzofuran moiety, different biological activity.
Benzofuran-2-yl-(3-amino-pyrrolidin-1-yl)-acetic acid: Similar structure but without the Boc protection.
Uniqueness
Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid is unique due to the combination of the benzofuran and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
Propiedades
Fórmula molecular |
C19H24N2O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C19H24N2O5/c1-19(2,3)26-18(24)12-8-9-21(16(12)20)15(17(22)23)14-10-11-6-4-5-7-13(11)25-14/h4-7,10,12,15-16H,8-9,20H2,1-3H3,(H,22,23) |
Clave InChI |
CKLJMKUDUSKYRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN(C1N)C(C2=CC3=CC=CC=C3O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)

